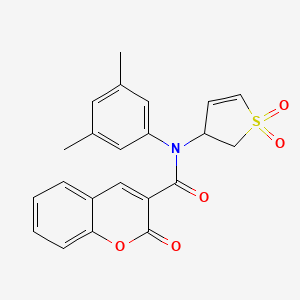![molecular formula C24H18BrN3O4S B2970870 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide CAS No. 1358706-85-0](/img/structure/B2970870.png)
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a bromophenyl group, an oxadiazole ring, a methyl group, a benzofuran ring, and a sulfonamide group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of several rings, including a benzofuran and an oxadiazole, attached to various other functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its reactivity .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A variety of sulfonamide-based derivatives, including compounds structurally related to 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide, have been synthesized and evaluated for their potential in various biological applications. These studies offer insights into the compound's versatility and potential in scientific research beyond its core structure.
Antimicrobial and Antitubercular Activities : Novel sulfonamide derivatives have demonstrated promising antimicrobial and antitubercular properties. Synthesized derivatives were evaluated for their effectiveness against a range of bacterial and fungal strains, with some compounds showing significant activity. This suggests potential applications in developing new antimicrobial agents (Kavitha, Nasarullah, & Kannan, 2019; Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Anti-inflammatory Properties : Some derivatives have been identified with significant anti-inflammatory properties, suggesting their potential use in developing new anti-inflammatory treatments. The activity was compared to standard drugs, demonstrating some derivatives' higher effectiveness (Kavitha, Nasarullah, & Kannan, 2019).
Cancer Research Applications : Certain sulfonamide derivatives have been explored for their anticancer properties, with studies indicating that some compounds possess selective antitumor activity. This opens avenues for further research into sulfonamide-based compounds as potential anticancer agents (Mert, Yaglıoglu, Demirtaş, Kasımoğulları, 2014).
Enzyme Inhibition : The exploration of sulfonamide derivatives as enzyme inhibitors, particularly for enzymes like carbonic anhydrases, which are implicated in various physiological and pathological processes, including cancer. This highlights the potential of these compounds in designing enzyme inhibitors for therapeutic applications (Shaldam, Eldehna, Nocentini, Elsayed, Ibrahim, Salem, El-domany, Capasso, Abdel‐Aziz, & Supuran, 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that similar compounds can interact with their targets and cause changes in cellular processes . The compound could potentially interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug substance can be positively modulated by certain structural motifs, such as the piperazine ring . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.
Result of Action
It is known that similar compounds can have neurotoxic potentials, affecting the acetylcholinesterase (ache) activity and malondialdehyde (mda) level in the brain . This suggests that the compound could potentially have similar effects.
Action Environment
It is known that environmental factors can influence the action of similar compounds . This suggests that environmental factors could potentially influence the action, efficacy, and stability of the compound.
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O4S/c1-14-3-9-18(10-4-14)28-33(29,30)19-11-12-21-20(13-19)15(2)22(31-21)24-26-23(27-32-24)16-5-7-17(25)8-6-16/h3-13,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDXYDYJJEKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

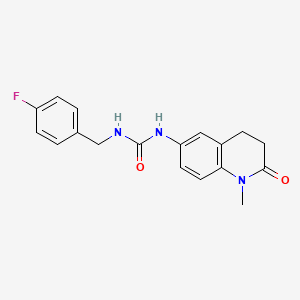
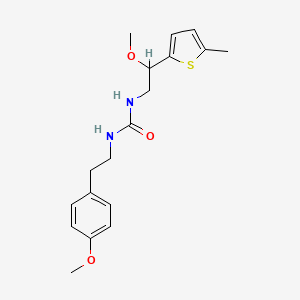
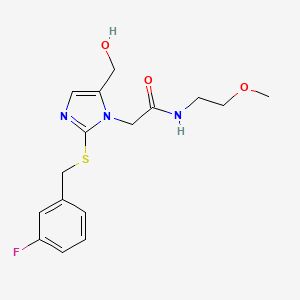
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
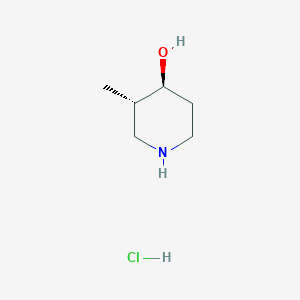
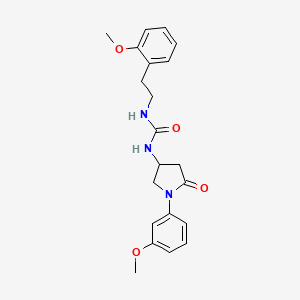
![2-Chloro-N-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]acetamide](/img/structure/B2970800.png)
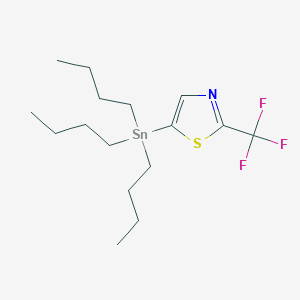
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2970809.png)
